molecular formula C19H18FNO4S B12159615 (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12159615
M. Wt: 375.4 g/mol
InChI Key: JRXGVUXHYJFGDC-UHFFFAOYSA-N
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Description

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiophene ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the fluorophenyl and thiophene groups. Common reagents used in these reactions include fluorobenzene, thiophene-2-carbaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl and thiophene groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18FNO4S

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H18FNO4S/c1-25-10-3-9-21-16(12-5-7-13(20)8-6-12)15(18(23)19(21)24)17(22)14-4-2-11-26-14/h2,4-8,11,16,23H,3,9-10H2,1H3

InChI Key

JRXGVUXHYJFGDC-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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